REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[F:17])[C:5]([N:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1)=[O:6].Cl[CH2:19][C:20]#[N:21].C>ClCCl.[OH-].[Na+].[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[F:17])[C:5]([N:7]1[CH2:8][CH2:9][C:10]2([O:13][CH:19]2[C:20]#[N:21])[CH2:11][CH2:12]1)=[O:6] |f:4.5,6.7|
|
Name
|
|
Quantity
|
4160 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)N2CCC(CC2)=O)C=CC1F
|
Name
|
|
Quantity
|
28.4 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
11.7 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1540 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
186 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 3 hours at 20° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
separated by decantation
|
Type
|
WASH
|
Details
|
washed again with water
|
Type
|
CUSTOM
|
Details
|
The brown solution obtained
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from isopropanol in order
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
FILTRATION
|
Details
|
after filtration, 3426 g of brown crystals
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)N2CCC3(C(O3)C#N)CC2)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |